2'-Chloro-5'-methylbiphenyl-3-carboxylic acid chemical properties
2'-Chloro-5'-methylbiphenyl-3-carboxylic acid chemical properties
2'-Chloro-5'-methylbiphenyl-3-carboxylic Acid: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for specialized building blocks that offer precise steric and electronic properties. 2'-Chloro-5'-methylbiphenyl-3-carboxylic acid (CAS: 1215206-22-6) is a prime example of such a scaffold[1]. This biphenyl derivative is highly valued as an Active Pharmaceutical Ingredient (API) intermediate. Its unique substitution pattern—featuring an ortho-chloro group and a meta-carboxylic acid—imparts a specific non-planar geometry and lipophilic profile that is highly advantageous for targeting deep hydrophobic protein pockets while maintaining aqueous solubility through salt-bridge formation.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating synthetic methodology designed for high-yield laboratory production.
Physicochemical Profiling
Understanding the quantitative properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The presence of the carboxylic acid provides a distinct handle for both further functionalization (e.g., amide coupling) and target engagement (e.g., hydrogen bonding)[2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Implication for Drug Design / Synthesis |
|---|---|---|
| CAS Number | 1215206-22-6 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₄H₁₁ClO₂ | Indicates a highly aromatic, halogenated core. |
| Molecular Weight | 246.69 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5[2]. |
| Exact Mass | 246.0447573 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| XLogP3 | 4.1 | High lipophilicity; suggests excellent cell membrane permeability but necessitates formulation strategies for aqueous assays[2]. |
| H-Bond Donors | 1 | Provided by the -OH of the carboxylic acid[2]. |
| H-Bond Acceptors | 2 | Provided by the oxygens of the carboxylic acid[2]. |
| Rotatable Bonds | 2 | Low conformational flexibility, reducing the entropic penalty upon target binding[2]. |
Structural Pharmacophore Dynamics
In medicinal chemistry, the spatial arrangement of atoms dictates efficacy. The biphenyl core of 2'-chloro-5'-methylbiphenyl-3-carboxylic acid is not a flat, planar system.
The Ortho-Effect Causality: The chlorine atom at the 2'-position induces a severe steric clash with the hydrogen atoms of the adjacent phenyl ring. This forces the two rings out of coplanarity, creating a twisted, three-dimensional conformation. This is a critical design feature: non-planar molecules generally exhibit higher clinical success rates because they fit more selectively into the complex 3D topography of target proteins, thereby reducing off-target toxicity associated with flat, intercalating aromatics.
Figure 1: Mechanistic pathway illustrating the dual-interaction binding model of the biphenyl core.
Mechanistic Synthesis Strategy
To synthesize this specific biphenyl framework, the Suzuki-Miyaura cross-coupling is the gold standard. The reaction couples an aryl halide with an arylboronic acid using a palladium catalyst.
Causality of Reagent Selection:
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Coupling Partners: We select 3-boronobenzoic acid and 2-bromo-1-chloro-4-methylbenzene. The bromine is significantly more reactive toward oxidative addition by Pd(0) than the chlorine atom, ensuring high regioselectivity and preventing polymerization.
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Catalyst (Pd(dppf)Cl₂): The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides a large bite angle and steric bulk. This accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when synthesizing sterically hindered ortho-substituted biphenyls.
Figure 2: Step-by-step synthesis workflow via Suzuki-Miyaura cross-coupling.
Self-Validating Experimental Protocol
Trustworthiness in chemical synthesis relies on protocols that inherently verify their own success. The following procedure is designed as a closed, self-validating system for the synthesis of 2'-chloro-5'-methylbiphenyl-3-carboxylic acid.
Materials Required:
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3-Boronobenzoic acid (1.0 eq, 10 mmol)
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2-Bromo-1-chloro-4-methylbenzene (1.05 eq, 10.5 mmol)
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Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)
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K₂CO₃ (3.0 eq, 30 mmol)
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Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
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Solvent Degassing: Purge the 1,4-Dioxane/H₂O mixture with ultra-pure N₂ gas for 20 minutes.
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Causality: Dissolved oxygen acts as a radical initiator that rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex, killing the catalytic cycle.
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Reagent Charging: To a round-bottom flask, add the boronic acid, the aryl bromide, and K₂CO₃. Add the Pd(dppf)Cl₂ catalyst last.
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Causality: Introducing the catalyst last minimizes its direct exposure to localized high concentrations of undissolved base, preventing premature catalyst degradation before the oxidative addition step can occur.
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Reaction Execution: Equip the flask with a reflux condenser, place under a positive N₂ atmosphere, and heat to 90°C for 12 hours with vigorous stirring.
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In-Process Validation (The Self-Validating Step): At t=6h and t=12h, extract a 10 µL aliquot. Dilute in 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into an LC-MS system.
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Validation Check: The reaction is strictly deemed complete only when the UV trace shows the total disappearance of the aryl bromide peak, and the mass spectrometer registers a dominant plateaued signal at m/z 245 [M-H]⁻ (negative ion mode, corresponding to the deprotonated product). If the starting material persists, spike with an additional 0.02 eq of Pd catalyst and reflux for 4 more hours.
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Workup and Acidification: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove precipitated palladium black. Concentrate the filtrate under reduced pressure to remove the dioxane. Dilute the remaining aqueous phase with 30 mL H₂O and wash with Diethyl Ether (2 x 20 mL) to extract unreacted aryl bromide and non-polar homocoupling impurities.
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Product Precipitation: Slowly add 2M HCl dropwise to the aqueous phase until the pH reaches 2.0.
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Causality: In the basic reaction mixture, the product exists as a highly water-soluble potassium carboxylate salt. Acidification protonates the carboxylate back into the free carboxylic acid, drastically reducing its aqueous solubility and causing the target compound to crash out of solution as a white/off-white precipitate.
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Extraction and Isolation: Extract the acidified aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness. Recrystallize from an Ethanol/Water gradient to yield the analytically pure 2'-chloro-5'-methylbiphenyl-3-carboxylic acid.
